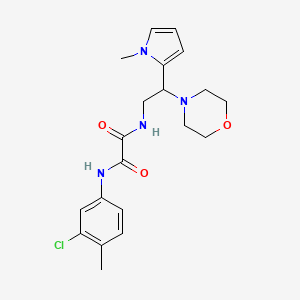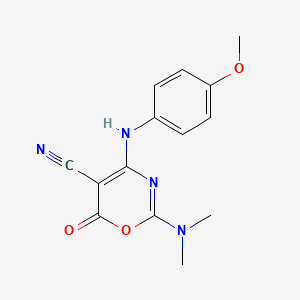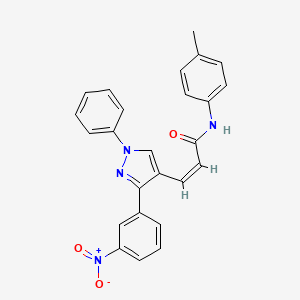
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
The exact mass of the compound N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging of Microglia
PET imaging techniques have significantly benefited from compounds targeting microglial markers, crucial for studying neuroinflammation associated with neuropsychiatric disorders. A compound, structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, demonstrated high affinity and specificity towards the macrophage colony-stimulating factor 1 receptor (CSF1R), predominantly expressed in microglia within the brain. This enables non-invasive imaging of reactive microglia and disease-associated microglia, offering insights into their role in neuroinflammation across various diseases, including traumatic brain injury, demyelinating diseases, Alzheimer’s disease, and Parkinson’s disease (Horti et al., 2019).
Serotonin Receptor Agonism
Research on indole and indole-like compounds has revealed their potential in addressing mood disorders through selective agonism of the 5-HT(1A) serotonin receptor. Studies on structurally related compounds have shown that specific modifications can enhance their affinity and selectivity for the 5-HT(1A) receptor, indicating their utility as pharmacological tools in mood disorder treatments (Heinrich et al., 2004).
Synthesis and Imaging Applications
Advancements in radiotracer design for PET imaging have incorporated compounds similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide. These compounds are synthesized for specific targeting of enzymes or receptors associated with neuroinflammation, demonstrating their potential in diagnosing and studying neurodegenerative diseases through non-invasive imaging techniques (Wang et al., 2018).
Heterocyclic Compounds in Pharmaceuticals
The role of nitrogen-containing heterocyclic compounds, including those structurally related to the target molecule, is significant in pharmaceutical and agrochemical applications. These compounds are integral to developing therapeutics and agrochemicals due to their biological activities, showcasing the broad utility of such chemical structures in medical and agricultural industries (Higasio & Shoji, 2001).
Antimicrobial Activity
The exploration of 2-arylhydrazononitriles has led to the synthesis of heterocyclic substances with notable antimicrobial activities. This research avenue highlights the potential of structurally related compounds to serve as bases for developing new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Behbehani et al., 2011).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-29-16-3-2-15-10-18(26-17(15)11-16)21(28)25-13-14-4-8-27(9-5-14)20-19(12-22)23-6-7-24-20/h2-3,6-7,10-11,14,26H,4-5,8-9,13H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKYLVXBEOECDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

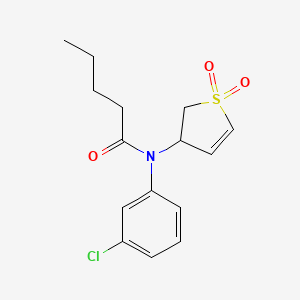
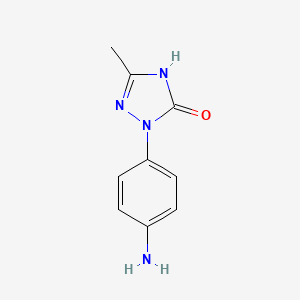
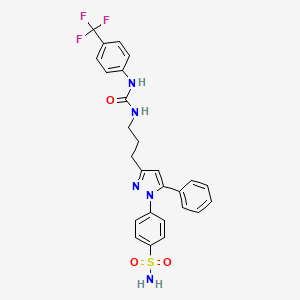
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
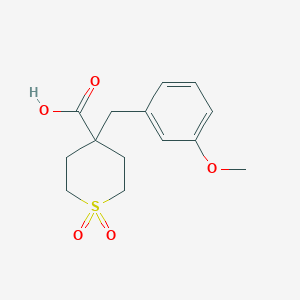
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)
![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)
